4-BENZOYL-3-HYDROXY-5-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Description
4-BENZOYL-3-HYDROXY-5-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzoyl group, a hydroxy group, a methoxyphenyl group, and a morpholine moiety
Properties
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-30-19-9-7-17(8-10-19)21-20(22(27)18-5-3-2-4-6-18)23(28)24(29)26(21)12-11-25-13-15-31-16-14-25/h2-10,21,27H,11-16H2,1H3/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRZRXSXYGFEEV-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-3-HYDROXY-5-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an appropriate diketone and an amine.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Methoxylation: The methoxyphenyl group is added through a nucleophilic substitution reaction using methoxybenzene and a suitable electrophile.
Morpholine Addition: The morpholine moiety is introduced through a nucleophilic substitution reaction using morpholine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to increase yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-3-HYDROXY-5-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxybenzene with electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
4-BENZOYL-3-HYDROXY-5-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-BENZOYL-3-HYDROXY-5-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may inhibit the synthesis of prostaglandins, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-BENZOYL-3-HYDROXYPHENYL METHACRYLATE: Similar in structure but lacks the morpholine moiety.
4-METHOXYPHENYLACETIC ACID: Contains the methoxyphenyl group but lacks the pyrrole and benzoyl groups.
Uniqueness
4-BENZOYL-3-HYDROXY-5-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the morpholine moiety, in particular, enhances its solubility and potential interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
